molecular formula C17H14N2O5 B5756695 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-5-nitrophenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(2-methyl-5-nitrophenyl)acrylamide

Cat. No. B5756695
M. Wt: 326.30 g/mol
InChI Key: QMEYKRUMQNJTCP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-methyl-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BNPPA and is a yellow crystalline solid that is sparingly soluble in water.

Mechanism of Action

The mechanism of action of BNPPA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins. BNPPA has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BNPPA has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, BNPPA has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BNPPA in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using BNPPA is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of BNPPA. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of BNPPA and to determine its potential applications in the treatment of various diseases. Finally, the development of more soluble derivatives of BNPPA could improve its usefulness in lab experiments.

Synthesis Methods

The synthesis of BNPPA involves a multi-step process that includes the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(1,3-benzodioxol-5-yl)acrylic acid to form the desired product. The purity of BNPPA can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

BNPPA has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, BNPPA has been shown to possess anticancer activity, making it a potential chemotherapeutic agent.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-11-2-5-13(19(21)22)9-14(11)18-17(20)7-4-12-3-6-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,18,20)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEYKRUMQNJTCP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

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